molecular formula C15H18BrNO5 B2467610 Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate CAS No. 383147-00-0

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate

Cat. No.: B2467610
CAS No.: 383147-00-0
M. Wt: 372.215
InChI Key: LKAUBUDFXKNWSL-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is an organic compound that belongs to the class of esters. This compound features a bromophenyl group, an ethoxy group, and an oxopropanoyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Sodium hydroxide in aqueous solution

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the ester and amide functionalities can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
  • Methyl 3-(4-fluorophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
  • Methyl 3-(4-methylphenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate

Uniqueness

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAUBUDFXKNWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320224
Record name methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-00-0
Record name methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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